molecular formula C23H18N2O5 B252966 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer: B252966
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: CDSNXWLTFLGBPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been reported to exert its effects through various molecular targets such as the inhibition of the PI3K/Akt/mTOR pathway, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects such as the inhibition of tumor cell proliferation, induction of cell cycle arrest, and modulation of inflammatory cytokines. Additionally, it has shown neuroprotective effects by reducing oxidative stress and inflammation in various neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anti-tumor, anti-inflammatory, and neuroprotective effects. However, its limitations include the need for further studies to understand its mechanism of action and potential side effects.

Zukünftige Richtungen

The future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one include the development of more efficient synthesis methods, identification of its molecular targets, and investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to understand its pharmacokinetics and potential side effects in vivo.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various diseases. Its anti-tumor, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research and development. However, more studies are needed to understand its mechanism of action, pharmacokinetics, and potential side effects.

Synthesemethoden

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a multi-step process involving the reaction of benzodioxole, pyridine, and indole with appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported its anti-tumor, anti-inflammatory, and neuroprotective effects in vitro and in vivo.

Eigenschaften

Molekularformel

C23H18N2O5

Molekulargewicht

402.4 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one

InChI

InChI=1S/C23H18N2O5/c26-19(17-6-3-4-10-24-17)12-23(28)16-5-1-2-7-18(16)25(22(23)27)13-15-8-9-20-21(11-15)30-14-29-20/h1-11,28H,12-14H2

InChI-Schlüssel

CDSNXWLTFLGBPY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=CC=N5)O

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=CC=N5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.